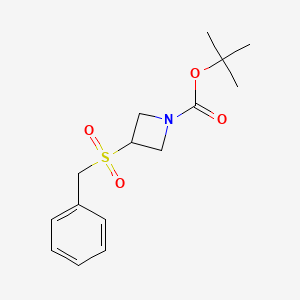

tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Key structural elements include:

- tert-Butoxycarbonyl (Boc) group at position 1, serving as a protective group for the azetidine nitrogen, enhancing stability during synthetic processes.

- Benzylsulfonyl group (-SO₂Bn) at position 3, an electron-withdrawing substituent that influences reactivity and physicochemical properties.

Properties

IUPAC Name |

tert-butyl 3-benzylsulfonylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(17)16-9-13(10-16)21(18,19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPJJYLMCTZZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzylsulfonyl chloride in the presence of a base. The tert-butyl ester group is introduced through esterification reactions. Common reagents used in these reactions include bases like triethylamine or sodium hydride, and solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may involve continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions generates the free azetidine amine, which can participate in subsequent reactions.

-

Reaction Conditions :

-

Mechanism : Acidic cleavage of the carbamate via protonation and elimination of isobutylene and carbon dioxide.

-

Product : 3-(Benzylsulfonyl)azetidine hydrochloride or free amine (depending on conditions) .

Example :

textThis compound + TFA → 3-(Benzylsulfonyl)azetidine (TFA salt)

Nucleophilic Substitution at the Azetidine Ring

The electron-withdrawing benzylsulfonyl group activates the azetidine ring for nucleophilic attack, particularly at the β-position relative to the sulfonyl group.

-

Reaction Conditions :

-

Mechanism : Ring strain in azetidine facilitates nucleophilic substitution, with the sulfonyl group stabilizing transition states via electron withdrawal.

| Nucleophile | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetate | tert-Butyl 3-acetoxyazetidine-1-carboxylate | 91% | KOtBu, DMSO, 80°C | |

| Hydroxide | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Quant. | KOH, H₂O/MeOH |

Reduction of the Sulfonyl Group

While sulfonyl groups are generally resistant to reduction, specialized conditions can convert them to thioethers or sulfides.

-

Reaction Conditions :

-

Product : tert-Butyl 3-(benzylthio)azetidine-1-carboxylate (hypothetical, based on analogous reactions).

Limitations : Direct experimental data for this compound is sparse, but reductions of aryl sulfones to thioethers are documented in related systems .

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under nucleophilic or acidic conditions.

-

Acid-Catalyzed Hydrolysis :

-

Concentrated HCl at elevated temperatures cleaves the ring to form linear amines.

-

-

Nucleophilic Ring-Opening :

Example :

textThis compound + RMgX → Linear amine product

Functionalization via Cross-Coupling

The benzylsulfonyl group can act as a directing group in transition-metal-catalyzed reactions, though this is less common.

-

Suzuki-Miyaura Coupling :

Elimination Reactions

Deprotonation adjacent to the sulfonyl group can lead to elimination, forming unsaturated intermediates.

-

Base-Induced Elimination :

Example :

textThis compound + LDA → Azetine sulfone derivative

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- The compound is primarily used as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique molecular structure allows for modifications that enhance the efficacy of drug candidates .

- Bioactive Molecules : Research indicates that azetidine derivatives, including tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate, exhibit significant biological activities, such as antimicrobial and anticancer properties. This makes them valuable precursors in drug discovery processes .

Case Study: Anticancer Activity

- In a study examining various azetidine derivatives, including those derived from this compound, researchers found promising cytotoxic effects against human cancer cell lines. The compounds were evaluated for their ability to inhibit cholinesterases, correlating their activities with potential anticancer effects .

Agricultural Chemistry

Development of Agrochemicals

- The compound is utilized in the formulation of agrochemicals, particularly as an effective solution for pest control. Its stability and reactivity make it a preferred choice for developing new pesticides .

- Research Findings : Studies have shown that azetidine derivatives can enhance the efficacy of existing agrochemicals, leading to improved pest management strategies while minimizing environmental impact.

Material Science

Novel Polymers and Materials

- Researchers employ this compound in the synthesis of novel polymers. Its unique properties contribute to enhancing the durability and resistance of materials against environmental factors .

- Application Example : The compound's functional groups allow for the development of specialty materials with tailored properties for specific industrial applications.

Biochemical Research

Enzyme Inhibition Studies

- The compound is also significant in biochemical research focused on enzyme inhibition. It aids scientists in understanding metabolic pathways and developing targeted therapies for various diseases .

- Mechanism of Action : While the exact mechanism remains under investigation, it is believed that the benzylsulfonyl group enhances binding affinity to specific molecular targets, influencing overall biological activity.

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis targeting neurological disorders and bioactive molecules | Significant anticancer properties observed in studies |

| Agricultural Chemistry | Used in formulating agrochemicals for pest control | Enhances efficacy of existing pesticides |

| Material Science | Employed in creating novel polymers with improved durability | Development of specialty materials |

| Biochemical Research | Utilized in enzyme inhibition studies to understand metabolic pathways | Potential for targeted therapies |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group may enhance the compound’s binding affinity to these targets, while the azetidine ring can influence the overall molecular conformation and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituents, properties, and applications:

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., -SO₂Bn in the target compound) increase polarity and may enhance binding to biological targets via dipole interactions . Leaving Groups (e.g., -Br in the bromoethyl derivative) enable further functionalization via nucleophilic substitution or cross-coupling .

Synthetic Strategies :

- Aza-Michael Addition : Used for dual functionalization (e.g., 4p–4r) but requires precise control of regioselectivity .

- Palladium Catalysis : Employed for aryl coupling (e.g., hydroxyphenyl derivative), highlighting the versatility of azetidine scaffolds in transition-metal-mediated reactions .

Physicochemical Properties :

- Lipophilicity : Bromoethyl and acetylsulfanyl derivatives exhibit lower polarity (log P ~2–3) compared to the polar sulfonyl target compound .

- Stability : The Boc group universally enhances stability, but sulfonyl groups may reduce metabolic degradation in vivo .

Safety Considerations :

- Bromoethyl and pyrimidinyl derivatives (e.g., ) pose acute toxicity risks (H302, H315), necessitating careful handling .

Biological Activity

tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1820687-96-4

- Molecular Formula : C13H17NO4S

- Molecular Weight : 287.35 g/mol

The compound features a tert-butyl group, a benzylsulfonyl moiety, and an azetidine ring, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit enzymes, particularly those involved in the synthesis of nucleic acids and proteins. This inhibition can lead to:

- Antimicrobial Activity : The compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis.

- Antitumor Activity : Potential modulation of signaling pathways involved in cancer cell proliferation.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains; mechanism involves enzyme inhibition. |

| Antitumor | Induces apoptosis in cancer cell lines; affects cell cycle regulation. |

| Enzyme Inhibition | Targets enzymes related to metabolic pathways; potential for drug development. |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating a promising alternative for treatment-resistant infections.

-

Antitumor Activity :

- Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human breast cancer cell lines (MCF-7). The study showed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism that promotes programmed cell death.

-

Enzyme Inhibition Studies :

- In vitro assays revealed that this compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was quantified using enzyme kinetics, showing competitive inhibition with a Ki value indicative of strong binding affinity.

Q & A

Q. What are the critical synthetic considerations for achieving high-purity tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate?

- Methodological Answer : Synthesis requires a multi-step approach, starting with azetidine functionalization. Key steps include:

- Sulfonylation : Introduce the benzylsulfonyl group using benzylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Protection : Employ tert-butyl chloroformate to protect the azetidine nitrogen, ensuring reaction completion via TLC monitoring .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm, while azetidine protons resonate between 3.5–4.5 ppm .

- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₂₀N₂O₄S: m/z 325.1184) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Q. How can researchers optimize the synthetic yield of tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate tert-butoxycarbonyl (Boc) protection .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Yield Tracking : Monitor intermediates via LC-MS to identify bottlenecks and adjust stoichiometry .

Advanced Research Questions

Q. How do steric and electronic effects of the benzylsulfonyl group influence nucleophilic substitution reactions in tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate?

- Methodological Answer :

- Steric Hindrance : The bulky benzylsulfonyl group reduces accessibility to the azetidine ring’s β-carbon, slowing SN2 reactions. Computational modeling (DFT) predicts transition-state geometries and activation energies .

- Electronic Effects : The electron-withdrawing sulfonyl group polarizes the azetidine ring, increasing electrophilicity at the α-carbon. Validate via Hammett plots using substituted benzylsulfonyl analogs .

Q. What strategies resolve discrepancies between computational predictions and experimental conformational data for tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate?

- Methodological Answer :

- Hybrid Workflow : Combine quantum mechanical (QM) calculations (e.g., Gaussian, B3LYP/6-31G*) with experimental NOESY NMR to refine torsional angles .

- Solvent Correction : Apply implicit solvent models (e.g., SMD) to simulations to account for solvation effects absent in gas-phase computations .

- Dynamic NMR : Probe ring puckering at variable temperatures (e.g., –80°C to 25°C) to detect conformational averaging .

Q. How can tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate serve as a scaffold for targeting neurological receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen against NMDA or GABAₐ receptor models. The sulfonyl group may mimic endogenous sulfate motifs in ligand-binding pockets .

- SAR Profiling : Synthesize analogs (e.g., replacing benzyl with pyridyl) and assay binding affinity via radioligand displacement (IC₅₀ values) .

- Metabolic Stability : Evaluate microsomal half-life (e.g., human liver microsomes) to prioritize leads with improved pharmacokinetics .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting solubility data reported for tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests in DMSO, methanol, and water using nephelometry for turbidity quantification .

- Temperature Calibration : Ensure consistent measurement at 25°C ± 0.1°C, as solubility can vary by >10% per °C .

- Counterion Effects : Compare hydrochloride vs. freebase forms, as salt formation dramatically alters solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.